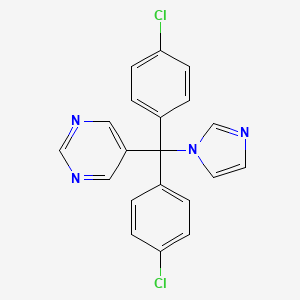
LY 183648
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of LY-183648 involves the reaction of 4-chlorobenzyl chloride with imidazole to form 4-chlorobenzyl imidazole. This intermediate is then reacted with 4-chlorobenzyl chloride and pyrimidine to yield the final product. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
LY-183648 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
LY-183648 has been extensively studied for its antiestrogenic properties. It has shown potential in inhibiting the metastasis of certain cancers, making it a valuable compound in cancer research. Additionally, its antiestrogenic activity makes it a candidate for studying hormone-related disorders and developing treatments for conditions like breast cancer .
Mechanism of Action
The mechanism of action of LY-183648 involves its interaction with estrogen receptors. By binding to these receptors, it inhibits the effects of estrogen, thereby reducing the growth and spread of estrogen-dependent cancer cells. The molecular targets include estrogen receptors in various tissues, and the pathways involved are related to the inhibition of estrogen signaling.
Comparison with Similar Compounds
LY-183648 can be compared with other antiestrogenic compounds such as tamoxifen and raloxifene. While tamoxifen is widely used in the treatment of breast cancer, LY-183648 has shown a higher potency in inhibiting metastasis in certain cancer models. Raloxifene, on the other hand, is used for preventing osteoporosis and also has antiestrogenic properties. The uniqueness of LY-183648 lies in its specific structure, which allows for a more targeted inhibition of estrogen receptors .
Similar Compounds
Tamoxifen: Used in breast cancer treatment.
Raloxifene: Used for preventing osteoporosis and has antiestrogenic properties.
Fulvestrant: Another antiestrogenic compound used in cancer treatment.
Properties
CAS No. |
102993-90-8 |
|---|---|
Molecular Formula |
C20H14Cl2N4 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
5-[bis(4-chlorophenyl)-imidazol-1-ylmethyl]pyrimidine |
InChI |
InChI=1S/C20H14Cl2N4/c21-18-5-1-15(2-6-18)20(26-10-9-23-14-26,17-11-24-13-25-12-17)16-3-7-19(22)8-4-16/h1-14H |
InChI Key |
PWNCFCILBAAISL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CN=CN=C3)N4C=CN=C4)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CN=CN=C3)N4C=CN=C4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY 183648; LY183648; LY-183648. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



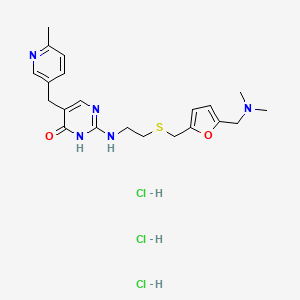


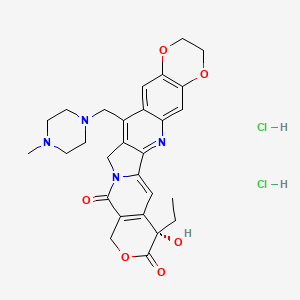
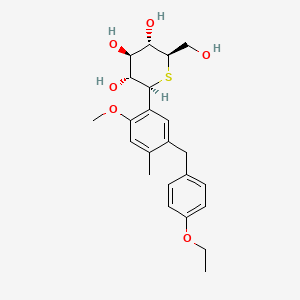
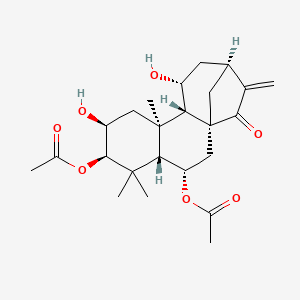


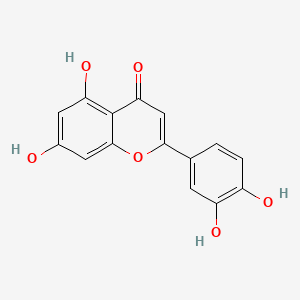
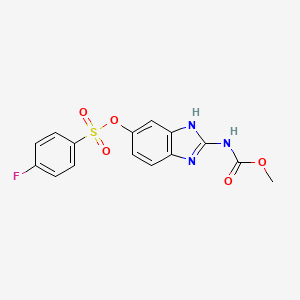
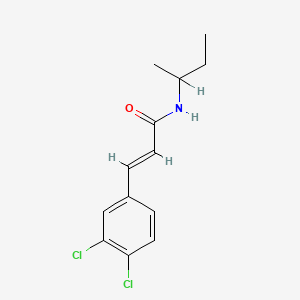

![1-(4-Bromophenyl)-2-(2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B1675529.png)
